molecular formula C24H20Cl2N4OS B2949566 N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 422532-21-6

N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide

Cat. No. B2949566
CAS RN: 422532-21-6
M. Wt: 483.41
InChI Key: LKKAVXCXLZSKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide, also known as CQMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has been studied for its potential use in treating infectious diseases such as malaria and tuberculosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide in lab experiments is its potential therapeutic applications. N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide has been shown to have anti-cancer, anti-inflammatory, and anti-infectious properties, making it a promising compound for drug development. However, one of the limitations of using N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide. One area of research is the development of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide-based drugs for the treatment of cancer, inflammatory diseases, and infectious diseases. Another area of research is the investigation of the mechanism of action of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide, which could lead to the development of more effective drugs. Additionally, the synthesis process of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide could be optimized to make it more efficient and cost-effective.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-infectious properties make it a promising compound for drug development. However, the complex synthesis process of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a limitation in its use in lab experiments. Further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide and to develop more effective drugs based on this compound.

Synthesis Methods

N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-chloroacetyl chloride to form N-(2-chlorobenzyl)-2-chloroacetamide. This intermediate is then reacted with 4-(4-chlorobenzylamino)quinazoline-2-thiol to obtain N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide. The synthesis process of N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c25-18-11-9-16(10-12-18)13-28-23-19-6-2-4-8-21(19)29-24(30-23)32-15-22(31)27-14-17-5-1-3-7-20(17)26/h1-12H,13-15H2,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAVXCXLZSKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide

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